The synthesis of 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride involves several key steps:
This method allows for efficient synthesis with yields exceeding 65% based on the starting materials used.
The molecular structure of 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride can be described as follows:
The structural formula can be represented in SMILES notation as Cl.Cl.C1CN(CCN1)C2=Nc3ccccc3Sc4ccccc24
, indicating the presence of functional groups and their connectivity .
The chemical reactions involving 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride primarily focus on its synthesis and potential transformations:
The mechanism of action for 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride is closely related to that of quetiapine. It primarily functions as an antagonist at various neurotransmitter receptors:
This dual action on both dopamine and serotonin receptors underlies its therapeutic profile in treating psychiatric disorders .
11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride is primarily used in:
Its role as an impurity standard highlights its importance in ensuring the safety and efficacy of therapeutic agents derived from similar chemical frameworks .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2